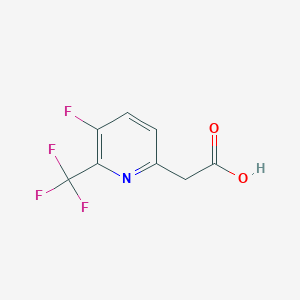

5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid

描述

5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 6 and a fluorine atom at position 5 of the pyridine ring, with an acetic acid (-CH₂COOH) substituent at position 2. This structure combines strong electron-withdrawing groups (fluorine and -CF₃) with a carboxylic acid side chain, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

属性

IUPAC Name |

2-[5-fluoro-6-(trifluoromethyl)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-5-2-1-4(3-6(14)15)13-7(5)8(10,11)12/h1-2H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALCKFSBAHBWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CC(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Process Parameters:

Reaction Pathway:

- Starting with chlorinated pyridine derivatives, such as 2-chloro-6-(trichloromethyl)pyridine.

- Continuous or batch addition of HF to the reactor containing the pyridine derivative.

- Catalytic amounts of metal halides facilitate fluorination.

- The process results in the formation of highly fluorinated pyridine compounds, notably 2-fluoro-6-(trifluoromethyl)pyridine.

Conversion of Trichloromethyl to Trifluoromethyl Groups

The transformation from chloromethyl to trifluoromethyl groups involves selective fluorination reactions, often employing HF or other fluorinating agents under carefully controlled conditions.

Methodology:

- Liquid-phase fluorination of chloromethyl pyridines with HF at elevated temperatures (150–190°C).

- Use of catalysts like FeF₃ or SbCl₂F₃ to promote selective trifluoromethylation.

- Reaction times vary from 6 to 18 hours, depending on temperature and pressure.

Outcome:

- High yields (>95%) of 2-fluoro-6-(trifluoromethyl)pyridine with purity exceeding 99%, as confirmed by gas chromatography and mass spectrometry.

Isolation and Purification

Post-fluorination, the reaction mixture undergoes several purification steps:

- Distillation: To separate the fluorinated pyridine from unreacted starting materials and by-products.

- Neutralization: The distillate is neutralized with aqueous sodium carbonate.

- Extraction and Layer Separation: Organic layers containing the target compound are separated.

- Recycling: Residual chlorofluoropyridines are recycled back into the process to improve overall yield and process economy.

Synthesis of 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid

The final step involves functionalization of the fluorinated pyridine core to introduce the acetic acid group at position 2:

- Oxidation or carboxylation of the pyridine ring, typically via electrophilic substitution or via intermediate formation of suitable precursors such as methyl derivatives.

- Hydrolysis of ester intermediates, if used, to obtain the free acetic acid.

While specific literature on direct synthesis of this exact compound is limited, analogous procedures for pyridine-2-acetic acids suggest that:

- Carboxylation can be achieved through directed lithiation followed by carbonation.

- Alternatively, oxidative methods involving reagents like potassium permanganate or chromic acid can be employed on suitably substituted pyridines.

Research Findings and Data Summary

Notes on Industrial Feasibility and Optimization

- The fluorination reactions are highly exothermic and require precise temperature and pressure control.

- Use of catalysts such as FeF₃ or SbCl₂F₃ significantly enhances selectivity and yield.

- Recycling unreacted chlorofluoropyridines improves process economy.

- Distillation and neutralization are critical for obtaining high-purity products suitable for pharmaceutical and agrochemical applications.

化学反应分析

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl and fluorine groups activate the pyridine ring for nucleophilic substitution. Key reactions include:

a. Amination

Reaction with ammonia or alkylamines under high-temperature pressurized conditions yields amino derivatives.

-

Example :

Reaction with ammonia at 150°C for 10 hours produces 2-amino-6-(trifluoromethyl)pyridine (83% yield). Elemental analysis confirms C: 44.2%, H: 2.9%, F: 34.83%, N: 17.2% (theoretical: C: 44.4%, H: 3.1%, F: 35.1%, N: 17.3%).

b. Alkoxylation

Treatment with sodium alkoxides replaces the 2-chloro group with alkoxy moieties.

-

Example :

Reaction with sodium methoxide in methanol at reflux yields 2-methoxy-6-(trifluoromethyl)pyridine (72% yield) .

Esterification and Amidation

The acetic acid side chain undergoes standard carboxylate reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Benzyl alcohol, DCC/DMAP, DMF, 25°C, 12h | Benzyl ester | 89% |

| Amidation | Thionyl chloride → methylamine, THF, 0°C → 25°C | Methylamide | 78% |

Halogenation and Halex Exchange

The 5-fluoro group participates in halogen exchange via Halex reactions:

-

Fluorine Introduction :

Treatment of 5-chloro-6-(trifluoromethyl)pyridine-2-acetic acid with KF in sulfolane at 180°C for 4 hours yields the 5-fluoro derivative (58% yield) .

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed coupling:

a. Suzuki-Miyaura Coupling

Reaction with arylboronic acids using Pd(PPh₃)₄ catalyst:

-

Example :

Coupling with phenylboronic acid produces 5-fluoro-6-(trifluoromethyl)-2-(phenyl)pyridine-2-acetic acid (92% yield) .

b. Ullmann Coupling

Copper-mediated coupling with aryl iodides forms biaryl derivatives.

Hydrolysis and Decarboxylation

The acetic acid moiety undergoes hydrolysis under acidic/basic conditions:

| Condition | Product | Notes |

|---|---|---|

| 6M HCl, 100°C, 3h | 5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid | Quantitative yield |

| NaOH (aq), 80°C, 2h | Same as above | 95% yield |

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

-

Reaction with hydrazine forms pyrazolo[3,4-b]pyridine derivatives.

-

Intramolecular cyclization with PCl₅ yields fused tricyclic structures .

Solubility and Stability Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Solubility | 23 mg/mL in DMSO | 25°C | |

| Thermal Stability | Decomposes at 215°C | TGA analysis |

Mechanistic Insights

科学研究应用

Synthesis of Agrochemicals

The trifluoromethylpyridine structural motif, including 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid, is integral to the development of agrochemicals such as fungicides, herbicides, and insecticides. For instance:

- Picoxystrobin : A fungicide introduced in 2004 that utilizes trifluoromethylpyridine derivatives in its structure to enhance efficacy against fungal pathogens.

- Bicyclopyrone : A herbicide launched in 2015, which also incorporates this structural motif to improve selectivity and reduce environmental impact.

- Sulfoxaflor : An insecticide introduced in 2013 that benefits from the unique properties imparted by trifluoromethylpyridines .

The ability to synthesize these compounds efficiently has led to their increased use in agricultural applications, showcasing the importance of this compound as a key intermediate.

Pharmaceutical Applications

In pharmaceutical chemistry, this compound serves as a precursor for various bioactive molecules. Its derivatives have been explored for their potential as muscarinic acetylcholine receptor (mAChR) modulators. The following points highlight its significance:

- Muscarinic Receptor Modulation : Research has identified analogues of this compound that exhibit selective agonistic activity towards mAChR subtypes. For example, certain derivatives demonstrated potent positive allosteric modulation of the M3 mAChR, which is crucial for mediating various physiological responses .

- Structure–Activity Relationship Studies : Comprehensive studies have been conducted to understand how modifications to the pyridine structure affect biological activity. These studies have revealed that substituents like fluorine can enhance receptor selectivity and potency while minimizing adverse effects .

Case Studies and Experimental Findings

Several case studies illustrate the practical applications of this compound:

Table 1: Summary of Case Studies

作用机制

The mechanism of action of 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

相似化合物的比较

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Key Observations:

This enhances the acidity of the acetic acid group due to inductive effects.

Functional Group Variations :

Physicochemical Properties

- Acidity: The electron-withdrawing effects of F and CF₃ in the target compound likely lower the pKa of its acetic acid group compared to non-fluorinated analogs, enhancing ionization in physiological environments.

- Thermal Stability : For 5-(trifluoromethyl)pyridine-2-acetic acid (CAS 785762-99-4), a melting point of 275.1°C and boiling point of 120.2°C are reported . The addition of a 5-F substituent in the target compound may further elevate these values due to increased molecular symmetry and intermolecular forces.

生物活性

5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and metabolic stability.

- Pyridine Ring : A heterocyclic aromatic ring that contributes to the compound's reactivity and interaction with biological targets.

- Acetic Acid Moiety : This functional group may influence solubility and interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it may bind to specific enzymes or receptors, modulating their activity.

Biological Activities

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Antiviral Properties :

Table 1: Summary of Biological Activities

Notable Research Findings

- A study published in MDPI explored various trifluoromethylated compounds, revealing that those with similar structures exhibited enhanced potency against specific bacterial strains .

- Another investigation highlighted the role of fluorinated compounds in modulating immune responses, suggesting a potential application in treating autoimmune disorders .

常见问题

Q. What are the common synthetic routes for 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and functional group interconversion. A validated approach includes:

- Hydrolysis of esters : For example, ethyl esters of trifluoromethylpyridine derivatives can be hydrolyzed under acidic conditions (10 N HCl at 100°C for 3 hours) to yield carboxylic acids. Adjusting pH to 4–5 with NaOH ensures precipitation of the product, followed by extraction with ethyl acetate and purification via silica gel chromatography (cyclohexane-EtOAc eluent) .

- Fluorination strategies : Fluorine introduction may use KF in DMSO with a pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine), requiring rigorous control of reaction time and temperature to avoid side products .

- Acid chloride formation : Conversion of carboxylic acids to acid chlorides (e.g., using SOCl₂ at 80°C) enables further derivatization, such as amide coupling .

Q. Key Optimization Parameters :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Hydrolysis Temperature | 100°C | |

| Fluorination Solvent | DMSO | |

| Acid Chloride Reagent | SOCl₂ (10 eq.) |

Q. What analytical techniques are effective for characterizing this compound, and how should they be implemented?

Methodological Answer:

- LCMS : Use electrospray ionization (ESI) in positive ion mode. For example, a molecular ion peak at m/z 366 [M+H]⁺ was observed for a related trifluoromethylpyridine ester .

- HPLC : Employ a C18 column with a mobile phase of water/acetonitrile (0.1% TFA) for retention time consistency. A retention time of 1.26 minutes was reported under SMD-TFA05 conditions .

- NMR : ¹⁹F NMR is critical for verifying trifluoromethyl and fluorine substituents. Compare chemical shifts to analogs like 2-amino-3-chloro-5-(trifluoromethyl)pyridine (δ -60 to -70 ppm for CF₃) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Safety Precautions : Use PPE (gloves, goggles) due to risks associated with fluorinated compounds (e.g., irritation, toxicity). Refer to hazard codes R20/21/22 (harmful by inhalation, skin contact, ingestion) .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis or decomposition. Avoid exposure to moisture and strong bases.

Advanced Research Questions

Q. What challenges arise in achieving regioselective fluorination during synthesis, and how can they be addressed?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For example, fluorination of 2-chloro-6-(trifluoromethyl)pyridine may yield undesired isomers. Strategies include:

Q. How can computational chemistry aid in predicting the spectroscopic properties of this compound?

Methodological Answer:

- DFT Calculations : Simulate ¹H/¹⁹F NMR chemical shifts using software like Gaussian or ORCA. Compare results to experimental data from analogs (e.g., trifluoroacetic acid derivatives) .

- IR Spectroscopy : Predict vibrational modes of the trifluoromethyl (-CF₃) and acetic acid (-CH₂COOH) groups to confirm functionalization .

Q. What strategies resolve mixtures of regioisomers or by-products during synthesis?

Methodological Answer:

- Chromatography : Use preparative HPLC or flash chromatography (e.g., cyclohexane-EtOAc gradients) to separate isomers. A CombiFlash system achieved >95% purity for 5-fluoro-6-(trifluoromethyl)nicotinic acid .

- Crystallization : Optimize solvent polarity (e.g., hexane/EtOAc) to isolate the desired isomer. Monitor via TLC or inline UV detection .

Data Contradiction Analysis :

If conflicting LCMS or NMR data arise (e.g., unexpected m/z or shifts):

Verify synthesis intermediates (e.g., ester vs. acid forms) using hydrolysis controls .

Re-examine fluorination steps for incomplete substitution or side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。